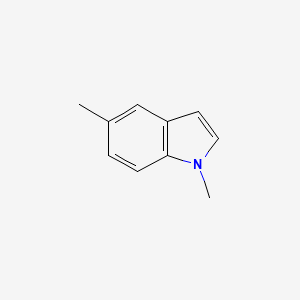

1,5-dimethyl-1H-indole

Description

Structure

3D Structure

Properties

IUPAC Name |

1,5-dimethylindole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N/c1-8-3-4-10-9(7-8)5-6-11(10)2/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZNYKBLADPHGMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40182132 | |

| Record name | 1H-Indole, 1,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40182132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27816-53-1 | |

| Record name | 1,5-Dimethyl-1H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27816-53-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,5-Dimethylindole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027816531 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Indole, 1,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40182132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,5-DIMETHYLINDOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GNI9NQ1U57 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Methodological & Application

Procedure for N-methylation of 5-methylindole to yield 1,5-dimethylindole

Application Note: High-Purity Synthesis of 1,5-Dimethylindole via Regioselective N-Methylation

Executive Summary

This application note details the regioselective synthesis of 1,5-dimethylindole (CAS: 27816-53-1) from 5-methylindole. While indole alkylation is a fundamental transformation, achieving high regioselectivity (N- vs. C-alkylation) requires strict control over base strength, solvent polarity, and temperature. This guide presents two validated protocols:

-

Method A (Standard Laboratory Scale): Uses Sodium Hydride (NaH) in DMF for maximum yield and purity.

-

Method B (Scale-Up/Green Chemistry): Uses Phase Transfer Catalysis (PTC) with NaOH/Toluene to mitigate safety risks associated with metal hydrides at scale.

Strategic Significance & Mechanism

1,5-Dimethylindole serves as a critical scaffold in the synthesis of serotonin receptor modulators and melatonin analogues. The primary challenge in its synthesis is the "ambient nucleophilicity" of the indolyl anion.

Reaction Mechanism

The indole nitrogen (pKa ~16.97 in DMSO) is deprotonated by a strong base to form an indolyl anion. This anion is resonance-stabilized, delocalizing negative charge to the C3 position. According to Hard-Soft Acid-Base (HSAB) theory:

-

N-Alkylation (Kinetic Control): Favored by "hard" conditions (dissociated ion pairs), polar aprotic solvents (DMF, DMSO), and small, hard electrophiles.

-

C-Alkylation (Thermodynamic Control): Favored by "soft" conditions (tight ion pairs), non-polar solvents, and higher temperatures.

Figure 1: Reaction Mechanism & Regioselectivity Pathways

Caption: Mechanistic divergence between N-methylation (desired) and C3-methylation (impurity).

Critical Experimental Variables

| Variable | Recommendation | Scientific Rationale |

| Solvent | DMF (Anhydrous) | High dielectric constant ( |

| Base | NaH (60%) | Irreversible deprotonation generates H₂ gas, driving the equilibrium forward. Strong base ensures complete anion formation. |

| Electrophile | Iodomethane (MeI) | High reactivity ( |

| Temperature | 0°C | Low temperature during addition prevents exotherms and suppresses thermodynamic C-alkylation. |

Protocol A: High-Purity Synthesis (NaH/DMF)

Best for: Medicinal chemistry, gram-scale synthesis, high purity requirements.

Materials

-

5-Methylindole (1.0 eq)

-

Sodium Hydride (60% dispersion in mineral oil) (1.2 eq)

-

Iodomethane (MeI) (1.2 eq)

-

N,N-Dimethylformamide (DMF), Anhydrous

-

Ethyl Acetate (EtOAc) & Hexanes (for workup)

Step-by-Step Procedure

-

Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

-

Deprotonation:

-

Add NaH (1.2 eq) to the flask. Wash with anhydrous hexanes (2x) to remove mineral oil if strict NMR purity is required (optional).

-

Suspend NaH in anhydrous DMF (concentration ~0.2 M).

-

Cool to 0°C in an ice bath.

-

Add 5-methylindole (1.0 eq) dissolved in minimal DMF dropwise over 15 minutes.

-

Observation: Evolution of H₂ gas (bubbling). Solution typically turns yellow/brown.

-

Stir at 0°C for 30 minutes to ensure complete deprotonation.

-

-

Methylation:

-

Add Iodomethane (1.2 eq) dropwise via syringe. Caution: MeI is highly toxic and volatile.

-

Allow the reaction to warm to Room Temperature (RT) naturally.

-

Stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 9:1). Product (

) is less polar than starting material.

-

-

Quench & Workup:

-

Cool to 0°C. Carefully quench with saturated aq. NH₄Cl or ice water to destroy excess NaH.

-

Extract with EtOAc (3x).

-

Wash combined organics with H₂O (2x) and Brine (1x) to remove DMF.

-

Dry over Na₂SO₄, filter, and concentrate in vacuo.

-

-

Purification:

-

The crude oil is often pure enough (>95%). If necessary, purify via flash chromatography (SiO₂, 100% Hexanes

5% EtOAc/Hexanes).

-

Protocol B: Scale-Up Synthesis (Phase Transfer Catalysis)

Best for: Multi-gram to kilogram scale, safety-focused environments (avoids H₂ generation).

Materials

-

5-Methylindole (1.0 eq)

-

Toluene (Solvent)[1]

-

NaOH (50% aqueous solution) (5.0 eq)

-

Tetrabutylammonium Bromide (TBAB) (0.05 eq / 5 mol%)

-

Iodomethane (MeI) or Dimethyl Sulfate (DMS) (1.2 eq)

Step-by-Step Procedure

-

Setup: Charge a reactor/flask with 5-methylindole, Toluene (0.5 M), and TBAB (5 mol%).

-

Base Addition: Add 50% NaOH solution. The biphasic mixture will not react significantly yet.

-

Methylation:

-

Cool to 10–15°C .

-

Add Methyl Iodide dropwise.[2]

-

Vigorous stirring is critical to maximize surface area between phases.

-

-

Reaction: Stir at RT for 4–6 hours.

-

Workup:

Quality Control & Characterization

Figure 2: QC Workflow

Caption: Standard Quality Control workflow for synthesized indoles.

Expected Analytical Data

-

Appearance: Colorless to pale yellow oil or low-melting solid.

-

Boiling Point: 60–65 °C @ 1 Torr [1].

-

1H NMR (300 MHz, CD₂Cl₂):

- 7.32 (s, 1H, Ar-H)

- 7.10–7.25 (m, Ar-H)

- 6.95 (d, J=3.0 Hz, C2-H)

- 6.35 (d, J=3.0 Hz, C3-H)

- 3.75 (s, 3H, N-CH₃) – Diagnostic Peak

- 2.45 (s, 3H, C5-CH₃) – Diagnostic Peak

Troubleshooting Table:

| Observation | Root Cause | Corrective Action |

|---|---|---|

| Low Yield | Incomplete deprotonation | Ensure NaH is fresh; increase stir time at 0°C. |

| C3-Methylation | Temperature too high | Keep reaction at 0°C during addition; ensure solvent is polar (DMF). |

| Starting Material Remains | Quenching of anion by moisture | Dry solvent (DMF) over molecular sieves; flame-dry glassware. |

Safety Statements

-

Sodium Hydride (NaH): Pyrophoric. Reacts violently with water to release flammable hydrogen gas. Handle under inert atmosphere.

-

Methyl Iodide (MeI): Potent alkylating agent and suspected carcinogen. Use only in a well-ventilated fume hood. Decontaminate glassware with 10% aqueous ammonia or thiosulfate solution before removal from the hood.

References

-

PubChem. (2025).[4] 1,5-Dimethylindole Compound Summary. National Library of Medicine. [Link]

-

Organic Syntheses. (1973). N-Methylation of Indole Derivatives. Org. Synth. Coll. Vol. 5, p.769. [Link]

-

Royal Society of Chemistry. (2016). Supporting Information: Synthesis of 1,5-dimethylindole. RSC Advances. [Link]

-

ACS Green Chemistry Institute. (2023). Phase Transfer Catalysis Reagent Guide. [Link]

Sources

Application Note: Modular Synthesis of Biologically Active Alkaloids using 1,5-Dimethylindole Scaffolds

Abstract

The 1,5-dimethylindole scaffold represents a privileged pharmacophore in drug discovery, serving as a bioisostere for 5-methoxyindole (melatonin/serotonin systems) and a precursor to complex pyrroloindoline alkaloids (e.g., physostigmine analogues). The presence of the C5-methyl group blocks metabolic hydroxylation, enhancing in vivo half-life, while the N1-methyl group modulates lipophilicity and prevents N-H hydrogen bonding, altering receptor binding profiles. This application note details a high-fidelity workflow for converting 1,5-dimethylindole into two critical alkaloid classes: tryptamines (via Vilsmeier-Haack/Henry homologation) and 3-acylindoles (via Friedel-Crafts), with a focus on regioselective control and purification strategies.

Strategic Overview: The 1,5-Dimethylindole Advantage

In alkaloid synthesis, the 1,5-dimethylindole core offers unique reactivity compared to the parent indole. The electron-donating effect of the C5-methyl group, combined with the N1-methyl group, significantly increases electron density at the C3 position , making it exceptionally nucleophilic.

Reactivity Profile & Regioselectivity[1]

-

C3-Position (Primary Target): Highly susceptible to Electrophilic Aromatic Substitution (EAS). Reaction rates are typically 10–50x faster than unsubstituted indole.

-

C2-Position (Secondary Target): Requires C3-blocking or Directed ortho Metalation (DoM) strategies.

-

Stability: The N-methyl group prevents dimerization/polymerization reactions common with NH-indoles under acidic conditions.

Visualizing the Reaction Landscape

The following diagram illustrates the divergent synthetic pathways available from the 1,5-dimethylindole starting material.

Figure 1: Divergent synthetic pathways from the 1,5-dimethylindole core. The Red/Yellow paths indicate the EAS protocols detailed in this guide.

Module A: Synthesis of 1,5-Dimethyltryptamine

Target Application: Serotonin (5-HT) receptor ligands, Melatonin bioisosteres.

This protocol utilizes a robust three-step sequence: C3-formylation, Nitroaldol condensation (Henry Reaction), and Hydride Reduction. This route is preferred over the Fischer Indole synthesis for this scaffold due to milder conditions and higher regiocontrol.

Step 1: Vilsmeier-Haack Formylation

Objective: Install a one-carbon handle at C3.

-

Reagents: Phosphorus oxychloride (

), Dimethylformamide (DMF).[1][2] -

Mechanism: Formation of the chloroiminium ion (Vilsmeier reagent) followed by nucleophilic attack from Indole-C3.

Protocol:

-

Preparation: In a flame-dried round-bottom flask under Argon, dispense anhydrous DMF (5.0 equiv). Cool to 0°C.[3]

-

Activation: Add

(1.2 equiv) dropwise over 20 mins. Caution: Exothermic. Stir for 30 mins to form the Vilsmeier salt (white suspension/slurry). -

Addition: Dissolve 1,5-dimethylindole (1.0 equiv) in minimal DMF and add dropwise to the salt suspension at 0°C.

-

Reaction: Allow to warm to Room Temperature (RT) then heat to 40°C for 2 hours. Monitor by TLC (Hexane:EtOAc 7:3).

-

Workup (Critical): Pour reaction mixture onto crushed ice. Slowly add 5M NaOH until pH 9–10. The aldehyde will precipitate as a solid.

-

Purification: Filter the solid, wash with water, and recrystallize from Ethanol.

Step 2: Henry Reaction (Nitroaldol Condensation)

Objective: Extension of the carbon chain to the ethylamine backbone.

-

Reagents: Nitromethane (

), Ammonium Acetate (

Protocol:

-

Suspend 3-formyl-1,5-dimethylindole (from Step 1) in Nitromethane (10 vol).

-

Add

(0.5 equiv). -

Reflux (101°C) for 4–6 hours. The solution will turn dark orange/red (formation of the nitroalkene).

-

Cool & Crystallize: Upon cooling to RT, the nitroalkene product often crystallizes directly. If not, remove excess nitromethane under vacuum and recrystallize from MeOH.

Step 3: Hydride Reduction to Tryptamine

Objective: Reduction of the alkene and nitro group to the primary amine.

Protocol:

-

Suspend

(4.0 equiv) in anhydrous THF under Argon at 0°C. -

Add the nitroalkene (dissolved in THF) dropwise. Caution: Vigorous gas evolution.

-

Reflux for 6–12 hours.

-

Fieser Workup: Cool to 0°C. Carefully add:

- mL Water[4]

- mL 15% NaOH

- mL Water

-

(where

= grams of

-

Filter the granular precipitate. Acidify the filtrate with HCl to precipitate the 1,5-dimethyltryptamine hydrochloride salt.

Module B: Synthesis of 3-Acyl-1,5-Dimethylindoles

Target Application: Cannabinoid mimetics (e.g., JWH analogues), Oncological kinase inhibitors.

Direct acylation is efficient but requires careful Lewis Acid management to prevent polymerization.

Protocol:

-

Setup: Charge a flask with 1,5-dimethylindole (1.0 equiv) in dry

(DCM). Cool to 0°C.[3] -

Acylating Agent: Add the acid chloride (e.g., 1-naphthoyl chloride) (1.1 equiv).

-

Catalyst: Add Diethylaluminum chloride (

) (1.5 equiv) dropwise.-

Note:

is milder than

-

-

Quench: Pour into ice-cold 1M HCl. Extract with DCM.

-

Purification: Silica gel chromatography (Gradient: 0% -> 20% EtOAc in Hexanes).

Analytical Data & Troubleshooting

Expected Yields & Data

| Transformation | Product Type | Typical Yield | Key NMR Feature ( |

| Formylation | Aldehyde | 85–92% | Singlet ~9.9 ppm (CHO) |

| Henry Rxn | Nitroalkene | 75–85% | Doublet ~8.1 ppm (Vinylic H, J~13Hz) |

| Reduction | Tryptamine | 60–70% | Multiplets ~2.9–3.1 ppm ( |

Critical Control Points (Troubleshooting)

-

Issue: N-Dealkylation.

-

Cause: Harsh Lewis acids (

) at high temps. -

Fix: Use

or perform acylation at -78°C to 0°C.

-

-

Issue: C2-Acylation byproduct.

-

Cause: Steric hindrance at C3 or thermodynamic equilibration.

-

Fix: Shorten reaction times; C3 is the kinetic product.

-

-

Issue: Incomplete Reduction (Step 3).

-

Cause: Insoluble intermediate.

-

Fix: Use Soxhlet extraction for the nitroalkene into the LAH/THF mixture if solubility is poor.

-

Workflow Diagram: Tryptamine Synthesis

The following diagram details the critical path for the synthesis of 1,5-dimethyltryptamine, including decision nodes for purification.

Figure 2: Step-by-step process flow for the synthesis of tryptamine scaffolds from 1,5-dimethylindole.

References

-

Vilsmeier-Haack Formylation of Indoles

-

Henry Reaction (Nitroaldol)

- Title: A Practical Synthesis of Tryptamines and Tryptophans.

- Source:Journal of Organic Chemistry (Adapted protocols for substituted indoles).

-

URL:[Link]

-

Acylation Strategies (Cannabinoid Mimetics)

- Title: Structure-Activity Relationships of Indole- and Pyrrole-Derived Cannabinoids (JWH Series).

- Source:Journal of Medicinal Chemistry.

-

URL:[Link]

-

Biological Relevance of 5-Methylindoles

Sources

- 1. growingscience.com [growingscience.com]

- 2. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]

- 3. openscholar.dut.ac.za [openscholar.dut.ac.za]

- 4. Tryptamines by direct alkylation of indoles? , Hive Tryptamine Chemistry [chemistry.mdma.ch]

- 5. orgsyn.org [orgsyn.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

- 11. ajchem-b.com [ajchem-b.com]

- 12. chemimpex.com [chemimpex.com]

- 13. par.nsf.gov [par.nsf.gov]

- 14. sciencemadness.org [sciencemadness.org]

Troubleshooting & Optimization

Purification strategies for removing impurities from 1,5-dimethylindole

This technical guide addresses the purification of 1,5-dimethylindole (CAS: 27816-53-1) . It is designed for organic chemists and process engineers requiring high-purity material for pharmaceutical intermediates or biological assays.

Product: 1,5-Dimethylindole CAS: 27816-53-1 Molecular Formula: C₁₀H₁₁N Physical State: Pale yellow liquid or low-melting solid (dependent on purity and ambient temperature). Boiling Point: ~60–65 °C at 1 Torr (Vacuum required).

Module 1: Initial Assessment & Diagnostics

Q: How do I determine the current purity profile of my crude 1,5-dimethylindole?

A: Before attempting purification, characterize the crude material to select the correct strategy.

-

TLC Analysis: Use Hexane:Ethyl Acetate (9:1) on silica gel.

-

Target: 1,5-Dimethylindole will appear as a high

spot (fluorescent under UV 254 nm). -

Impurity (Starting Material): 5-Methylindole (N-H) is significantly more polar and will have a lower

. -

Impurity (Oxidation): Red/brown spots at the baseline indicate oligomers/oxidation products.

-

-

GC-MS: Ideal for quantifying volatile impurities like unreacted methyl iodide or solvent residues.

-

H-NMR: Check the N-Methyl region (~3.7 ppm). If you see a doublet or broad singlet around 8.0+ ppm, you have unreacted N-H starting material (5-methylindole).

Q: My sample has turned from pale yellow to reddish-brown. Is it ruined?

A: Not necessarily. Indoles are electron-rich and prone to auto-oxidation upon exposure to air and light, forming colored quinoidal or oligomeric impurities.

-

Diagnosis: If the color is deep but the NMR/GC shows >90% purity, the impurity is likely superficial.

-

Remedy: A simple filtration through a short pad of silica or vacuum distillation will restore the pale yellow color.

Module 2: Purification Protocols

Protocol A: Vacuum Distillation (Primary Strategy for >5g)

Best for: Removing non-volatile oligomers and solvent residues.

Rationale: 1,5-Dimethylindole has a relatively high boiling point at atmospheric pressure, which risks decomposition. Vacuum distillation lowers the thermal stress.

-

Setup: Equip a short-path distillation apparatus with a high-vacuum pump capable of reaching <2 Torr.

-

Pre-treatment: If the crude is acidic (from Fischer synthesis), wash with saturated NaHCO₃ and dry over Na₂SO₄ before distilling. Acid traces catalyze polymerization during heating.

-

Execution:

-

Bath Temp: Set oil bath to ~80–90 °C.

-

Pressure: Stabilize vacuum at 1–2 Torr.

-

Collection: Collect the fraction boiling at 60–65 °C (1 Torr) .

-

Note: Discard the first 5% (foreshat) containing residual solvents or methyl iodide.

-

Protocol B: Flash Column Chromatography (High Purity Strategy)

Best for: Separating 1,5-dimethylindole from unreacted 5-methylindole.

Rationale: The N-methylation significantly lowers the polarity of the molecule compared to the N-H precursor. Silica gel chromatography exploits this difference effectively.

-

Stationary Phase: Silica Gel 60 (230–400 mesh).

-

Mobile Phase: Gradient system.

-

Start: 100% Hexane (to elute non-polar impurities).

-

Elute: Hexane:Ethyl Acetate (95:5) .

-

-

Elution Order:

-

Fraction 1: 1,5-Dimethylindole (High

, elutes early). -

Fraction 2: Mixed fractions.

-

Fraction 3: 5-Methylindole (Lower

, elutes later due to H-bonding with silica).

-

-

Monitoring: Check fractions via TLC. Pool pure fractions and evaporate solvent in vacuo at <40 °C.

Protocol C: Chemical Scavenging (Trace Impurity Removal)

Best for: Removing <5% unreacted 5-methylindole without a column.

Rationale: 5-Methylindole has a weakly acidic N-H proton (

-

Dissolution: Dissolve crude oil in anhydrous ether or toluene.

-

Treatment: Add a small amount of solid potassium tert-butoxide (t-BuOK) or NaH (1.1 equiv relative to the impurity).

-

Mechanism: This deprotonates the 5-methylindole, forming an insoluble salt or a salt that adheres to the flask/filter.

-

Filtration: Filter the mixture rapidly under inert atmosphere. The filtrate contains the neutral 1,5-dimethylindole.

-

Quench: Wash the filtrate immediately with water to remove any residual base, dry, and concentrate.

Module 3: Troubleshooting & FAQ

Q: I am seeing a persistent "dimer" peak in my MS. Where does it come from?

A: This is likely an acid-catalyzed dimerization (similar to the formation of 2,2'-bisindole).

-

Cause: Using acidic chloroform (CDCl₃) for NMR or traces of acid from the synthesis (e.g., Polyphosphoric acid or Lewis acids).

-

Fix: Ensure all solvents are neutralized. Store the compound over a few pellets of KOH or in a base-washed vial if stability is an issue.

Q: Can I recrystallize 1,5-dimethylindole?

A: Recrystallization is difficult because the melting point is near or below room temperature (unlike 2,5-dimethylindole which melts at 112 °C).

-

Strategy: If you must crystallize, use low-temperature crystallization . Dissolve in minimum Pentane at room temperature, then store at -20 °C or -78 °C . If it oils out instead of crystallizing, revert to distillation.

Q: Comparison of Solvent Systems for Chromatography?

See the table below for selecting the right solvent based on your impurity profile.

| Solvent System | Polarity | Application | Separation Efficiency (N-Me vs N-H) |

| Hexane (100%) | Very Low | Eluting 1,5-dimethylindole | Moderate (Slow elution) |

| Hexane:EtOAc (95:5) | Low | Standard Purification | Excellent |

| Hexane:DCM (80:20) | Medium | If product streaks on silica | Good |

| Toluene (100%) | Medium | Alternative to Benzene | Good |

Module 4: Decision Matrix (Workflow)

The following diagram illustrates the logical flow for purifying crude 1,5-dimethylindole based on the nature of the contamination.

Figure 1: Decision tree for selecting the optimal purification pathway based on impurity profile.

References

-

PubChem. (n.d.).[1] 1,5-Dimethylindole Compound Summary. National Library of Medicine. Retrieved February 4, 2026, from [Link]

-

Organic Syntheses. (1974). 1-Methylindole.[2] Org. Synth. 1974, 54, 58. (Reference for N-methylation protocols and distillation of liquid indoles). Retrieved from [Link]

Sources

Technical Support Center: Stable Synthesis & Reactions of 1,5-Dimethylindole

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support center for 1,5-dimethylindole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into controlling temperature and pH for stable and high-yield reactions. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring your success in the lab.

Section 1: The Fischer Indole Synthesis of 1,5-Dimethylindole

The Fischer indole synthesis is a robust and widely used method for constructing the indole core.[1] It involves the acid-catalyzed cyclization of an arylhydrazine with an aldehyde or ketone.[2] For 1,5-dimethylindole, this typically involves the reaction of 4-methylphenylhydrazine with acetone. However, the reaction's success is highly dependent on precise control over temperature and acidity (pH).

FAQ 1.1: What is the mechanism of the Fischer indole synthesis, and where are temperature and pH most critical?

Answer: The Fischer indole synthesis is a multi-step process where both temperature and acid catalysis are crucial for driving the reaction forward and ensuring selectivity.[2][3]

-

Hydrazone Formation: The reaction begins with the condensation of 4-methylphenylhydrazine with acetone to form the corresponding hydrazone. This step is typically reversible and mildly acid-catalyzed.

-

Tautomerization to Ene-hydrazine: The hydrazone tautomerizes to the more reactive ene-hydrazine intermediate. The acid catalyst facilitates this proton transfer.

-

[4][4]-Sigmatropic Rearrangement: This is the key, irreversible, and often rate-limiting step. It requires significant thermal energy (heat) to overcome the activation barrier. Insufficient temperature will lead to a stalled reaction or low yields. The acid catalyst protonates one of the nitrogen atoms, which is thought to facilitate this rearrangement.[5]

-

Aromatization & Cyclization: The intermediate from the rearrangement undergoes rearomatization, followed by an intramolecular attack to form a five-membered ring aminal.

-

Ammonia Elimination: Finally, the acid catalyst facilitates the elimination of an ammonia molecule to form the stable, aromatic indole ring.[3]

Both temperature and pH are therefore not just parameters but driving forces for specific, critical transformations in the sequence.

Caption: Key acid- and heat-dependent steps in the Fischer indole synthesis.

Troubleshooting Guides: Fischer Indole Synthesis

Question 1.2: My yield of 1,5-dimethylindole is consistently low. How can I optimize the temperature to improve it?

Answer: Low yields in Fischer indole synthesis are frequently linked to suboptimal reaction conditions, especially temperature.[6] The key[4][4]-sigmatropic rearrangement step has a high activation energy.

Causality:

-

Insufficient Temperature: The reaction will not proceed efficiently, leading to an accumulation of the hydrazone intermediate and poor conversion.

-

Excessive Temperature: While heat is required, excessively high temperatures can lead to decomposition of the starting materials, intermediates, or the final indole product, resulting in charring and the formation of complex side products.

Troubleshooting Steps:

-

Verify Thermocouple Accuracy: Ensure your temperature probe is calibrated and correctly placed to measure the internal reaction temperature, not the heating mantle or oil bath surface.

-

Systematic Temperature Screening: Perform small-scale trial reactions across a temperature range. For many Fischer syntheses, temperatures between 110°C and 180°C are effective.[4][7] Monitor the reaction progress by TLC to find the "sweet spot" where starting material is consumed efficiently without significant byproduct formation.

-

Consider Solvent Choice: The solvent's boiling point dictates the maximum achievable temperature at atmospheric pressure. If your current solvent has a low boiling point, consider switching to a higher-boiling alternative like dimethyl sulfoxide (DMSO) or using a sealed reaction vessel to increase pressure and temperature.[7]

Table 1: Example Temperature Conditions for Fischer Indole Synthesis

| Catalyst/Solvent System | Temperature (°C) | Typical Outcome | Reference |

|---|---|---|---|

| Zinc Chloride (ZnCl₂) / Acetic Acid | 170 | Good for robust substrates, but can be harsh. | [4] |

| Acetic Acid (AcOH) | Reflux (~118) | Milder conditions, may require longer reaction times. | [4] |

| DMSO/H₂O/AcOH | 110 | Effective in continuous flow systems, good heat transfer. | [7] |

| Polyphosphoric Acid (PPA) | 100-140 | Strong dehydrating agent, effective but can be difficult to work with. |[2] |

Question 1.3: I'm observing multiple spots on my TLC, and purification is difficult. How does the choice and concentration of acid affect byproduct formation?

Answer: Acid catalysis is a double-edged sword. While essential for the reaction, incorrect acid strength or concentration can promote side reactions.[6] The presence of multiple, hard-to-separate spots is a classic symptom of this issue.[8]

Causality:

-

Insufficient Acidity: Key protonation steps, like the tautomerization and ammonia elimination, will be slow, leading to an incomplete reaction.

-

Excessive Acidity: Indoles, including 1,5-dimethylindole, are susceptible to polymerization or degradation under strongly acidic conditions, especially at high temperatures. Furthermore, some starting materials or intermediates may undergo undesired acid-catalyzed side reactions. Electron-donating groups on the arylhydrazine can sometimes lead to N-N bond cleavage instead of the desired rearrangement if conditions are too harsh.[6][9]

Troubleshooting Steps:

-

Titrate the Catalyst: Instead of using a large excess, try systematically reducing the amount of acid catalyst in small-scale trials. The goal is to find the minimum concentration that effectively catalyzes the reaction without causing degradation.

-

Switch Acid Type: If a strong Brønsted acid (like HCl) is causing issues, consider a milder Brønsted acid (like acetic acid) or a Lewis acid (like ZnCl₂ or BF₃).[2] Lewis acids coordinate differently and can sometimes offer a more selective reaction pathway.

-

Controlled Quenching: As soon as the reaction is complete (monitored by TLC), quench it immediately by pouring it into a cold, basic solution (e.g., ice-cold water followed by neutralization with NaHCO₃). This neutralizes the acid catalyst and prevents further degradation during workup.

Protocol 1: Optimized Fischer Synthesis of 1,5-Dimethylindole

This protocol incorporates best practices for temperature and pH control.

Materials:

-

4-methylphenylhydrazine hydrochloride

-

Acetone

-

Glacial Acetic Acid

-

Anhydrous Zinc Chloride (ZnCl₂)

-

Ice, Water, Sodium Bicarbonate (NaHCO₃), Brine

-

Ethyl Acetate, Hexanes

-

Silica Gel for chromatography

Procedure:

-

Hydrazone Formation (pH Control): In a round-bottom flask, dissolve 4-methylphenylhydrazine hydrochloride in a minimal amount of water/ethanol. Neutralize with a saturated NaHCO₃ solution until the free base precipitates. Extract the free base into ethyl acetate, dry with Na₂SO₄, and concentrate under reduced pressure. This ensures you start with the neutral hydrazine, giving you better control over the subsequent addition of the acid catalyst.

-

To the isolated 4-methylphenylhydrazine, add 1.5 equivalents of acetone and a catalytic amount of glacial acetic acid (e.g., 5 mol%). Stir at room temperature for 1 hour. Monitor by TLC until the starting hydrazine is consumed.

-

Cyclization (Temperature & Acid Control): To the crude hydrazone, add powdered anhydrous zinc chloride (2-3 equivalents). Equip the flask with a reflux condenser and a calibrated thermometer.

-

Immerse the flask in an oil bath preheated to 160°C. Vigorously stir the mixture. The internal temperature should rise steadily. Maintain the internal temperature at 165-170°C for 30-60 minutes.[4] The mixture will darken and become viscous. Monitor the disappearance of the hydrazone spot by TLC.

-

Quenching (Critical Step): Once the reaction is complete, immediately and carefully pour the hot reaction mixture into a large beaker containing 400 mL of ice-cold water with vigorous stirring. This rapidly drops the temperature and dilutes the acid, halting the reaction and preventing byproduct formation.

-

Workup & Purification: Neutralize the aqueous mixture with solid NaHCO₃. Extract the product with ethyl acetate (3x). Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄. Concentrate the solvent and purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Section 2: Post-Synthesis Stability: The Vilsmeier-Haack Reaction

After synthesizing 1,5-dimethylindole, a common next step is functionalization, such as formylation via the Vilsmeier-Haack reaction to produce 1,5-dimethylindole-3-carbaldehyde. This reaction is also highly sensitive to temperature.[10][11]

FAQ 2.1: Why is temperature control so critical during the Vilsmeier-Haack reaction?

Answer: Temperature control is vital for two main reasons: the stability of the Vilsmeier reagent itself and the selectivity of the reaction with the indole.

-

Reagent Formation (Exothermic): The Vilsmeier reagent is formed by reacting phosphorus oxychloride (POCl₃) with a formamide like DMF.[12] This is an exothermic reaction. It should be performed at low temperatures (typically 0°C) to prevent uncontrolled temperature spikes, which can degrade the reagent and lead to the formation of hazardous byproducts.[13]

-

Reaction with Indole: The formylation step itself requires careful temperature management. While some heating may be necessary to drive the reaction to completion, excessive heat can cause the electron-rich 1,5-dimethylindole to polymerize or react at undesired positions.

Caption: A troubleshooting workflow for the Vilsmeier-Haack formylation.

Section 3: General Stability & Degradation

The stability of the final 1,5-dimethylindole product is itself dependent on pH and temperature, which is critical for storage and downstream applications.

FAQ 3.1: What are the primary degradation pathways for 1,5-dimethylindole under suboptimal pH and temperature?

Answer: Indole alkaloids, in general, are susceptible to degradation, particularly under acidic conditions and at elevated temperatures.[14]

Causality:

-

Acidic Conditions (Low pH): The electron-rich indole ring is prone to electrophilic attack. In the presence of strong acids, the indole nitrogen can be protonated, but the C3 position is also highly nucleophilic. This can lead to acid-catalyzed dimerization or polymerization, resulting in an intractable tar.

-

High Temperature: Elevated temperatures, especially in the presence of oxygen, can lead to oxidative degradation, opening of the pyrrole ring, and formation of colored impurities.

-

Strongly Basic Conditions (High pH): While generally more stable to bases than acids, very harsh basic conditions combined with heat can potentially lead to other unforeseen degradation pathways, although this is less common than acid-catalyzed decomposition.[14]

Table 2: General Stability of Indole Derivatives

| Condition | Stability | Primary Risk |

|---|---|---|

| pH < 4 | Poor | Acid-catalyzed polymerization/degradation. |

| pH 4-8 | Good | Generally stable range for storage. |

| pH > 9 | Moderate | Generally stable, but can be susceptible to degradation with other functional groups. |

| Temperature > 80°C | Poor | Increased rate of oxidation and thermal decomposition. |

| 4-40°C | Good | Stable for storage and typical reaction conditions.[14] |

Caption: Major degradation pathways for 1,5-dimethylindole.

References

-

Synthesis of 1,5-Disubstituted Tetrazoles in Aqueous Micelles at Room Temperature. MDPI.[Link]

-

Fischer Indole Synthesis. YouTube.[Link]

-

Fischer indole synthesis in DMSO/AcOH/H2O under continuous flow conditions. RSC Publishing.[Link]

-

Fischer indole synthesis. Wikipedia.[Link]

-

The Fischer Indole synthesis: reaction mechanism tutorial. YouTube.[Link]

-

Watanabe Indole Synthesis. ResearchGate.[Link]

-

Optimization of the reaction conditions for dimethyl 9-oxo-1-(quinolin-2-yl). ResearchGate.[Link]

-

Indole Test Protocol. American Society for Microbiology.[Link]

-

Indole Pulse Signalling Regulates the Cytoplasmic pH of E. coli in a Memory-Like Manner. Nature.[Link]

-

Accelerated Chemical Reaction Optimization using Multi-Task Learning. ChemRxiv.[Link]

-

Temperature and pH-Dependent Stability of Mitragyna Alkaloids. PubMed.[Link]

-

The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride... ResearchGate.[Link]

-

Utopia Point Bayesian Optimization Finds Condition-Dependent Selectivity for N-Methyl Pyrazole Condensation. PubMed Central.[Link]

-

Indole Test- Principle, Reagents, Procedure, Result Interpretation and Limitations. Microbe Online.[Link]

-

Problems with Fischer indole synthesis. Reddit.[Link]

-

REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical and Chemical Sciences.[Link]

-

Why Do Some Fischer Indolizations Fail? PubMed Central.[Link]

-

An unexpected pH effect on the stability of moexipril lyophilized powder. PubMed.[Link]

-

Strategy for pH control and pH feedback-controlled substrate feeding for high-level production of L-tryptophan by Escherichia coli. ResearchGate.[Link]

-

Vilsmeier-Haack Reaction. NROChemistry.[Link]

-

The influence of pH and temperature on the stability of N-[(piperidine)methylene]daunorubicin Hydrochloride... PubMed.[Link]

-

Four Methods to Control pH in Bioreactors. Alicat Scientific.[Link]

-

Indoles Indoles are very commonly encountered in nature... University of Liverpool.[Link]

-

The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride... National Institutes of Health.[Link]

-

Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin. Mettler Toledo.[Link]

-

Vilsmeier-Haack Reaction. Chemistry Steps.[Link]

-

Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. National Institutes of Health.[Link]

Sources

- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. youtube.com [youtube.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. m.youtube.com [m.youtube.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. reddit.com [reddit.com]

- 9. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ijpcbs.com [ijpcbs.com]

- 11. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 12. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 13. mt.com [mt.com]

- 14. Temperature and pH-Dependent Stability of Mitragyna Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

Validation & Comparative

Comparative Guide: Electrophilic Substitution Kinetics in Substituted Indoles

Executive Summary: The Indole Reactivity Landscape

Indole remains a "privileged scaffold" in drug discovery, appearing in over 10,000 bioactive compounds. However, its high nucleophilicity presents a double-edged sword: controlling regioselectivity (C3 vs. C2) and modulating reaction rates during late-stage functionalization is a critical challenge.

This guide moves beyond standard textbook definitions to provide a comparative analysis of electrophilic aromatic substitution (EAS) rates . We focus on the kinetic consequences of substituents at the benzene ring (C4–C7) versus the pyrrole ring (N1, C2, C3) and provide actionable protocols for ranking nucleophilicity in drug candidates.

The Core Mechanistic Divergence: C3 vs. C2

The fundamental hierarchy of indole reactivity is dictated by the stability of the sigma-complex (Wheland intermediate).

-

C3-Attack (Favored): The positive charge is delocalized onto the nitrogen atom without disrupting the aromaticity of the fused benzene ring.[1]

-

C2-Attack (Disfavored): Delocalization requires disrupting the benzene ring's aromatic sextet, creating a higher energy barrier.

Figure 1: Mechanistic Energy Profile & Regioselectivity Logic

Caption: Kinetic pathway comparison. C3 substitution preserves the benzene ring's aromaticity in the transition state, leading to a significantly lower activation energy compared to C2.

Comparative Data: Substituent Effects on Kinetics[2]

The following data synthesizes kinetic studies, including Mayr’s nucleophilicity parameters (

Table 1: Relative Nucleophilicity & Rate Acceleration

Base Reference: Indole (

| Substituent | Position | Electronic Effect | Relative Rate ( | Mayr | Synthetic Implication |

| 5-OMe | C5 | Strong Activation (+M) | ~50 - 100 | ~ 6.5 | Requires mild electrophiles; prone to over-substitution. |

| 5-Me | C5 | Weak Activation (+I) | ~5 - 10 | ~ 5.8 | Standard reactivity; good balance for selective mono-substitution. |

| -H (Indole) | - | Standard | 1.0 | 5.55 | Benchmark. |

| 5-Cl | C5 | Weak Deactivation (-I > +M) | ~0.1 - 0.5 | ~ 4.5 | Slower; may require heat or stronger Lewis acids. |

| 5-NO2 | C5 | Strong Deactivation (-M, -I) | < 0.001 | < 2.0 | Inert to weak electrophiles (e.g., Vilsmeier); requires harsh nitration/halogenation conditions. |

| N-Me | N1 | Activation (+I) | ~10 - 50 | 6.12 | significantly more reactive than NH-indole; no N-deprotonation side reactions. |

| N-Boc | N1 | Strong Deactivation (-M) | < 0.01 | N/A | Protects ring; directs lithiation to C2 but shuts down EAS at C3. |

*Note:

Analysis of Causality

-

The "5-Position" Sweet Spot: Substituents at C5 have a direct resonance pathway to the C3 reaction center. An electron-donating group (EDG) like methoxy at C5 stabilizes the positive charge in the transition state significantly more than at C4 or C7.

-

N-Methylation: Replacing the N-H with N-Me removes the hydrogen bond donor capability but increases electron density via induction, making N-methylindole a "super-nucleophile" in this series.

-

The N-Boc Switch: The carbonyl of the Boc group conjugates with the nitrogen lone pair. This removes the "enamine" character of the pyrrole ring, effectively shutting down standard EAS and allowing for alternative chemistries (e.g., C2-lithiation).

Experimental Protocols

To ensure reproducibility in drug development, we recommend two distinct workflows: one for synthesis (Vilsmeier-Haack) and one for data validation (Competitive Screening).

Protocol A: Vilsmeier-Haack Formylation (Synthetic Utility)

Best for: Introducing a C1-carbon handle at C3 with high regioselectivity.

Reagents:

-

Substrate: Indole derivative (1.0 equiv)

-

Reagent: POCl

(1.1 equiv), DMF (1.2 equiv) -

Solvent: DMF (or CH

Cl

Step-by-Step Workflow:

-

Vilsmeier Complex Formation: Cool anhydrous DMF (5 vol) to 0°C. Add POCl

dropwise under N -

Addition: Dissolve the indole derivative in minimal DMF or CH

Cl-

Critical Control Point: For highly activated indoles (e.g., 5-OMe), maintain T < 5°C to prevent polymerization. For deactivated indoles (e.g., 5-Cl), warm to RT or 40°C.

-

-

Hydrolysis: Pour the reaction mixture onto crushed ice/NaOAc (aq) to hydrolyze the iminium intermediate to the aldehyde.

-

Workup: Filter the solid precipitate (usually the pure aldehyde). If oil forms, extract with EtOAc.

Protocol B: Competitive Kinetic Screening (Rate Determination)

Best for: Ranking the nucleophilicity of new indole scaffolds against a standard.

Concept: Reacting two substrates with a limiting amount of electrophile ensures the product ratio reflects the ratio of rate constants (

Figure 2: Competitive Screening Workflow

Caption: Workflow for determining relative reactivity (

Protocol Steps:

-

Preparation: Dissolve equimolar amounts (0.5 mmol each) of the "Test Indole" and "Reference Indole" (e.g., unsubstituted indole) in CDCl

or CH -

T0 Sample: Take an aliquot for NMR/HPLC to confirm the precise starting ratio (should be 1:1).

-

Initiation: Add 0.2–0.5 equivalents of the electrophile (e.g., N-Bromosuccinimide or pre-formed Vilsmeier reagent).

-

Why limiting? We must ensure neither substrate is fully consumed to maintain competitive conditions.

-

-

Analysis: Immediately quench and analyze the crude mixture.

-

Calculation: The ratio of products corresponds directly to the relative reactivity (

), assuming the reaction is under kinetic control.

Troubleshooting & Validation (E-E-A-T)

Common Pitfall: N-Acylation vs. C3-Acylation

-

Observation: In Friedel-Crafts reactions, you may observe a transient product or low yield.

-

Cause: Indole N-H is acidic.[2] Strong Lewis acids (AlCl

) can cause deprotonation or coordination at Nitrogen, deactivating the ring. -

Solution: Use "soft" electrophiles or milder Lewis acids (ZnCl

, InCl

Validation Check: C2 vs. C3 Assignment

-

Problem: Distinguishing 2-substituted vs. 3-substituted isomers.

-

Method: Use

H NMR coupling constants.-

3-Substituted: The C2-H appears as a doublet (

Hz) due to coupling with N-H. -

2-Substituted: The C3-H appears as a singlet or doublet with different shifts.

-

Definitive: HMBC correlation. C3-substitution shows correlation to the bridgehead carbons C3a/C7a.

-

References

-

Mayr, H., et al. (2007). Electrophilic Substitutions of Indoles and Pyrroles: Kinetics and Synthetic Applications. Ludwig-Maximilians-Universität München.

-

Bandini, M., & Eichholzer, A. (2009). Catalytic Functionalization of Indoles in a New Dimension. Angewandte Chemie International Edition.

-

Joucla, L., & Djakovitch, L. (2009). Transition metal-catalyzed direct C–H functionalization of indole derivatives. Advanced Synthesis & Catalysis.

-

Lumbroso, A., et al. (2011). Electrophilic Aromatic Substitution of a BN Indole. National Institutes of Health (PMC).

-

Rzepa, H. (2013). Understanding the electrophilic aromatic substitution of indole. Imperial College London.

Sources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.